molecular formula C16H18BrNO B2520558 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol CAS No. 1232802-94-6

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol

Cat. No.: B2520558
CAS No.: 1232802-94-6
M. Wt: 320.23
InChI Key: LMKXLBPNJBWUDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol typically involves a multi-step process. One common method includes the bromination of 2-methylphenol followed by a substitution reaction with 3-isopropylaniline . The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .

Scientific Research Applications

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action for 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol is unique due to its specific combination of bromine, isopropyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Biological Activity

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol, a compound with significant biological activity, is part of a broader class of indole derivatives known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H16BrN. Its structure includes a bromine atom, a phenolic hydroxyl group, and an isopropyl-substituted aniline moiety. This unique combination contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit specific enzymes, which plays a crucial role in its therapeutic effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

  • Antioxidant Activity : The presence of a phenolic group enhances its capacity to scavenge free radicals.
  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating strong antibacterial properties.
  • Antioxidant Studies : In vitro assays demonstrated that this compound exhibited potent antioxidant activity, comparable to well-known antioxidants like ascorbic acid.
  • Cell Viability Assays : Research involving cell lines showed that the compound improved cell viability in models of oxidative stress, suggesting potential neuroprotective effects.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntioxidantComparable to ascorbic acid
Anti-inflammatoryModulation of inflammatory markers

Biochemical Pathways

The biochemical pathways influenced by this compound include:

  • Oxidative Stress Response : The compound activates pathways that enhance cellular defenses against oxidative damage.
  • Inflammatory Pathways : It modulates cytokine production, leading to reduced inflammation.

Properties

IUPAC Name

4-bromo-2-[(3-propan-2-ylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKXLBPNJBWUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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